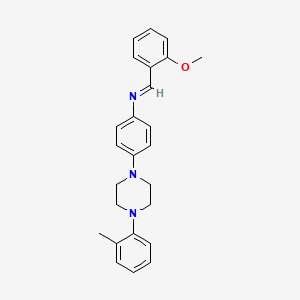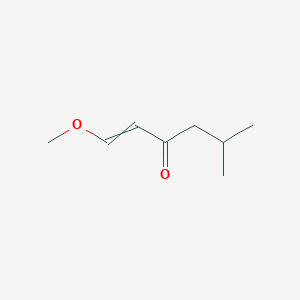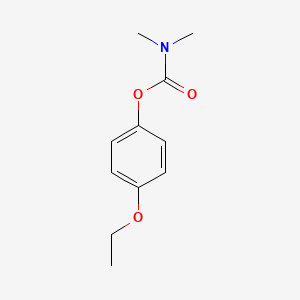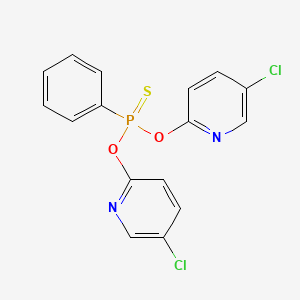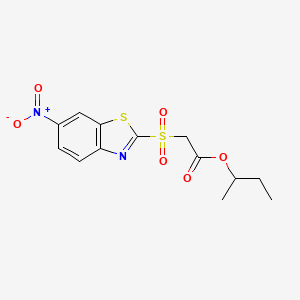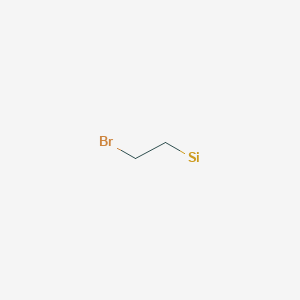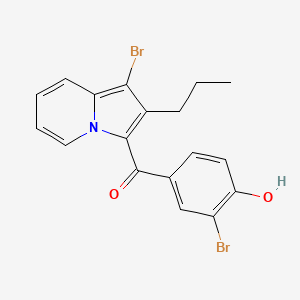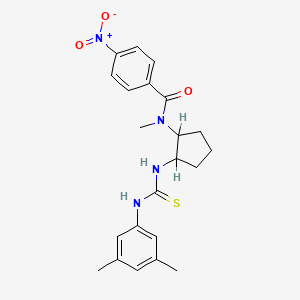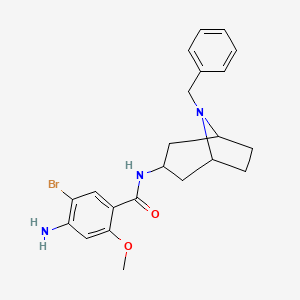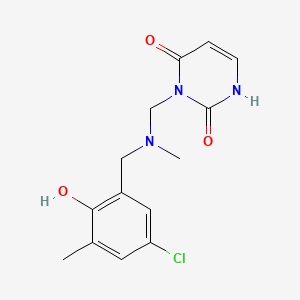
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- is a complex organic compound that belongs to the class of uracil derivatives. This compound is characterized by the presence of a uracil moiety linked to a chlorinated salicyl derivative through a methylamino bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)-, typically involves the functionalization of the uracil ring at specific positionsAnother method involves the use of tert-butyl dicarbonate and ethyl iodide in pyridine/DMF solvents with DMAP as a catalyst .
Industrial Production Methods
Industrial production of uracil derivatives often employs large-scale organic synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, Fe2+
Reducing Agents: Sodium borohydride
Catalysts: DMAP (4-Dimethylaminopyridine)
Solvents: Pyridine, DMF (Dimethylformamide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of uracil can produce urea and maleic acid .
Aplicaciones Científicas De Investigación
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying nucleic acid interactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of deoxyribonucleic acid (DNA) by binding to guanine and cytosine moieties, leading to cross-linking and inhibition of DNA synthesis . This mechanism is similar to that of other uracil derivatives used in cancer treatment.
Comparación Con Compuestos Similares
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- can be compared with other uracil derivatives such as thymine and cytosine. While thymine and cytosine are naturally occurring nucleobases, Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- is a synthetic derivative with unique properties. Its chlorinated salicyl moiety and methylamino bridge distinguish it from other uracil derivatives, making it a valuable compound for specialized applications .
List of Similar Compounds
- Thymine
- Cytosine
- 6-Methyluracil
- Uracil mustard
Propiedades
Número CAS |
74051-49-3 |
|---|---|
Fórmula molecular |
C14H16ClN3O3 |
Peso molecular |
309.75 g/mol |
Nombre IUPAC |
3-[[(5-chloro-2-hydroxy-3-methylphenyl)methyl-methylamino]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16ClN3O3/c1-9-5-11(15)6-10(13(9)20)7-17(2)8-18-12(19)3-4-16-14(18)21/h3-6,20H,7-8H2,1-2H3,(H,16,21) |
Clave InChI |
APNHUNFNDKBIGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)CN(C)CN2C(=O)C=CNC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



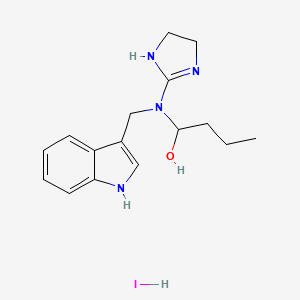
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)
